(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, an isopropoxy group, a methoxy group, and a naphthyl group attached to a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with 1-naphthylurea in the presence of a base, followed by cyclization to form the pyrimidinetrione core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The brominated phenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the isopropoxy group, which may affect its reactivity and biological activity.
5-[(E)-1-(3-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of the isopropoxy group and the bromine atom in 5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE makes it unique compared to its analogs
Properties
Molecular Formula |
C25H21BrN2O5 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H21BrN2O5/c1-14(2)33-22-19(26)12-15(13-21(22)32-3)11-18-23(29)27-25(31)28(24(18)30)20-10-6-8-16-7-4-5-9-17(16)20/h4-14H,1-3H3,(H,27,29,31)/b18-11+ |
InChI Key |
YLIGVTDWMVIZLG-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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